molecular formula C18H19FN2O2 B8209932 (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide

(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide

Cat. No.: B8209932
M. Wt: 314.4 g/mol
InChI Key: ALMGCZWDJHPQIA-KRWDZBQOSA-N
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Description

(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the azetidine intermediate with a carboxylic acid derivative under suitable conditions.

    Attachment of the fluorophenyl group: This step may involve nucleophilic substitution reactions where a fluorophenyl group is introduced to the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of fluorinated compounds on biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The azetidine ring and carboxamide group can also contribute to the compound’s overall activity by influencing its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide: This compound shares a similar fluorophenyl group but differs in the structure of the azetidine ring and carboxamide group.

    2-Methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but differs in its isocyanate functional group.

Uniqueness

(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group can enhance its biological activity, while the azetidine ring provides a rigid and stable framework for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-3-1-2-14(10-15)12-23-16-6-4-13(5-7-16)11-21-9-8-17(21)18(20)22/h1-7,10,17H,8-9,11-12H2,(H2,20,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMGCZWDJHPQIA-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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